Vtx 27; vtx27

Description

Significance of Protein Kinase C Theta (PKCθ) in Cellular Signaling and Disease Pathogenesis

Protein Kinase C theta (PKCθ) is a serine/threonine kinase that plays a pivotal role in T-cell signaling and activation. nih.gov It is a member of the "novel" PKC subfamily, which is calcium-independent. nih.gov PKCθ is predominantly expressed in T lymphocytes, platelets, and skeletal muscle. mdpi.com

Upon T-cell receptor (TCR) and CD28 co-stimulation, PKCθ translocates to the immunological synapse, the interface between a T-cell and an antigen-presenting cell. nih.govportlandpress.com This localization is crucial for its function. At the immunological synapse, PKCθ activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. nih.govwikipedia.org These transcription factors are essential for T-cell activation, proliferation, and cytokine production. nih.govresearchgate.net

Given its central role in T-cell function, dysregulation of PKCθ has been implicated in various autoimmune and inflammatory diseases. Studies in preclinical models have shown that the absence or inhibition of PKCθ can ameliorate symptoms of diseases like inflammatory bowel disease and multiple sclerosis. researchgate.net This makes PKCθ an attractive therapeutic target for these conditions. Interestingly, while crucial for autoimmune responses, PKCθ appears to be dispensable for anti-viral immunity, suggesting that its inhibition could offer a targeted therapeutic approach with a potentially favorable safety profile. researchgate.net

Contextualizing Protein Kinase C Delta (PKCδ) Within the PKC Family and its Functional Implications

Protein Kinase C delta (PKCδ) is another member of the novel PKC subfamily. nih.gov Unlike the tissue-restricted expression of PKCθ, PKCδ is more ubiquitously expressed and is involved in a wide array of cellular processes, including cell proliferation, apoptosis (programmed cell death), and tumor promotion. nih.govresearchgate.net

The function of PKCδ is often described as context-dependent, with contrasting roles in cell survival and death. nih.govresearchgate.net For instance, while it generally acts as a pro-apoptotic protein in response to DNA damage, it can function as an anti-apoptotic factor in other signaling contexts. nih.gov This dual functionality is influenced by factors such as its subcellular localization and post-translational modifications, like tyrosine phosphorylation. nih.govmdpi.com

PKCδ has been implicated as a critical regulator of inflammatory responses in various diseases, including cancer, diabetes, and sepsis. mdpi.com Its ability to act as both a positive and negative regulator in signaling pathways makes it a complex but important therapeutic target. mdpi.com In some cancers, PKCδ is considered a tumor suppressor, while in others, it may contribute to cell survival. nih.govbohrium.com

Rationale for Developing Highly Selective Kinase Inhibitors for Academic and Preclinical Investigations

The development of highly selective kinase inhibitors is crucial for both academic research and preclinical drug development. researchgate.netnih.gov Kinases are a large family of enzymes with highly conserved ATP-binding sites, making the design of selective inhibitors a significant challenge. researchgate.netpurdue.edu Non-selective inhibitors can interact with multiple kinases, leading to off-target effects that can confound experimental results and cause toxicity in a therapeutic setting. nih.govpurdue.edu

Selective inhibitors, often referred to as chemical probes, are invaluable tools for dissecting the specific roles of individual kinases in complex biological processes. youtube.com By potently and selectively inhibiting a single kinase, researchers can confidently attribute observed phenotypic changes to the modulation of that specific target. youtube.comnih.gov This is essential for target validation, which is the process of confirming that a specific molecular target is critically involved in a disease process. researchgate.net

In the context of drug discovery, selectivity is a key determinant of a drug's safety and efficacy. mdpi.com While some multi-target inhibitors have proven to be effective, a deep understanding and control of selectivity are paramount to minimize adverse effects. nih.gov The development of compounds like VTX-27, with high selectivity for a particular kinase, allows for a more precise investigation of the therapeutic potential of targeting that kinase.

Historical Development and Early Characterization of VTX-27 as a Research Tool

VTX-27 was developed as a potent and selective inhibitor of PKCθ. caymanchem.comselleckchem.com Its design and optimization were part of a broader effort to create therapeutic agents for autoimmune diseases. caymanchem.comcaymanchem.com

Early characterization of VTX-27 revealed its high affinity for PKCθ, with a Ki (inhibition constant) value of 0.08 nM. caymanchem.comselleckchem.com Importantly, VTX-27 demonstrates significant selectivity for PKCθ over other PKC isoforms. targetmol.comarctomsci.com For instance, it is approximately 200-fold more selective for PKCθ than for the closely related PKCδ (Ki of 16 nM). selleckchem.comtargetmol.commolnova.com Its selectivity against classical and atypical PKC isoforms is even more pronounced, often exceeding 1000-fold. targetmol.comarctomsci.com

Table 1: Kinase Selectivity of VTX-27

| Kinase | Ki (nM) | Selectivity vs. PKCθ |

|---|---|---|

| PKCθ | 0.08 | - |

| PKCδ | 16 | 200-fold |

| PKCα | 356 | >4400-fold |

| PKCβI | >1000 | >12500-fold |

| PKCε | >1000 | >12500-fold |

| PKCη | >1000 | >12500-fold |

| Atypical PKCs | >10000 | >125000-fold |

Data compiled from multiple sources. caymanchem.comtargetmol.comarctomsci.com

In cellular assays, VTX-27 effectively inhibits T-cell activation. For example, it inhibits CD28-induced IL-2 release in human peripheral blood mononuclear cells with an IC50 of 11 nM. caymanchem.comcaymanchem.com These findings confirmed the critical role of PKCθ in T-cell activation and established VTX-27 as a valuable chemical probe for studying PKCθ-mediated signaling pathways. researchgate.net

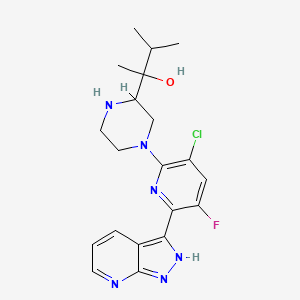

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWARSZQGAFXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation and Target Specificity of Vtx 27

Molecular Basis of VTX-27's Potency and Selectivity for PKCθ

VTX-27's efficacy stems from its strong and specific binding to PKCθ, which has been quantified through rigorous biochemical assays. This high affinity is a cornerstone of its potential as a targeted therapeutic agent.

Quantitative Assessment of Binding Affinity and Inhibition Constants (Ki) for PKCθ

VTX-27 demonstrates exceptional potency against PKCθ, with a reported inhibition constant (Ki) of 0.08 nM. dcchemicals.comselleckchem.comadooq.comselleckchem.comcaymanchem.comcaymanchem.commedchemexpress.comcaymanchem.comselleck.co.jpselleck.co.jpsapphirebioscience.comsapphire-usa.com This low nanomolar value signifies a very strong binding affinity between VTX-27 and the PKCθ enzyme, leading to effective inhibition at very low concentrations.

Table 1: Binding Affinity of VTX-27 for PKCθ

| Compound | Target Kinase | Inhibition Constant (Ki) |

|---|---|---|

| VTX-27 | PKCθ | 0.08 nM |

Comparative Kinase Inhibition Profiling Against Other PKC Isoforms

A critical aspect of a targeted inhibitor is its ability to distinguish between its intended target and other closely related proteins. VTX-27 has been extensively profiled against other isoforms of the PKC family to determine its selectivity.

VTX-27 exhibits significant selectivity for PKCθ over the classical PKC isoforms. Reports indicate that its inhibitory activity against classical isoforms is over 1,000-fold weaker, with the exception of PKCβI, where the selectivity is approximately 200-fold. targetmol.commolnova.comas-1.co.jpusbio.netglpbio.com The inhibition constant (Ki) for PKCα has been measured at 356 nM. targetmol.com This demonstrates a clear preference for PKCθ, minimizing potential off-target effects related to the inhibition of classical PKCs. caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com

Table 2: VTX-27 Selectivity against Classical PKC Isoforms

| PKC Isoform | Inhibition Constant (Ki) | Fold Selectivity vs. PKCθ |

|---|---|---|

| PKCα | 356 nM targetmol.com | >1000-fold targetmol.commolnova.comas-1.co.jpusbio.netglpbio.com |

| PKCβI | - | ~200-fold targetmol.commolnova.comglpbio.com |

| PKCβII | >5,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com | >1000-fold targetmol.commolnova.comas-1.co.jpusbio.netglpbio.com |

| PKCγ | >5,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com | >1000-fold targetmol.commolnova.comas-1.co.jpusbio.netglpbio.com |

While achieving selectivity among the more structurally similar novel PKC isoforms is challenging, VTX-27 maintains a significant preference for PKCθ. targetmol.comglpbio.commolnova.com The inhibition constant (Ki) for PKCδ is 16 nM, making VTX-27 approximately 200-fold more selective for PKCθ over PKCδ. dcchemicals.comselleckchem.comadooq.comselleckchem.commedchemexpress.comselleck.co.jpselleck.co.jptargetmol.comglpbio.commolnova.comselleck.co.jp For other novel isoforms like PKCε and PKCη, the Ki values are significantly higher, indicating weaker inhibition. caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com

Table 3: VTX-27 Inhibition Profile against Novel PKC Isoforms

| PKC Isoform | Inhibition Constant (Ki) | Fold Selectivity vs. PKCθ |

|---|---|---|

| PKCδ | 16 nM dcchemicals.comselleckchem.comadooq.comselleckchem.commedchemexpress.comselleck.co.jpselleck.co.jptargetmol.comglpbio.commolnova.comselleck.co.jp | ~200-fold targetmol.comglpbio.commolnova.com |

| PKCε | >5,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com | - |

| PKCη | >5,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com | - |

VTX-27 demonstrates remarkable specificity against atypical PKC isoforms. The selectivity for PKCθ over atypical isoforms like PKCζ is reported to be greater than 10,000-fold. targetmol.commolnova.comas-1.co.jpusbio.netglpbio.comnordicbiosite.com This high degree of selectivity is crucial, as atypical PKCs have distinct cellular functions, and their unintended inhibition could lead to undesirable effects. caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com

Table 4: VTX-27 Specificity against Atypical PKC Isoforms

| PKC Isoform | Fold Selectivity vs. PKCθ |

|---|---|

| PKCζ | >10,000-fold targetmol.commolnova.comas-1.co.jpusbio.netglpbio.comnordicbiosite.com |

| PKCι | - |

Distinction in Inhibition Profile Among Novel PKC Isoforms (e.g., PKCδ, PKCε, PKCη)

Broad Panel Kinase Selectivity Testing Against Non-PKC Kinase Families (e.g., Src, Spleen Tyrosine Kinase (Syk), Tec, MAP Kinases)

To further establish its specificity, VTX-27 has been tested against a broad panel of kinases from different families. In a screening against seven kinases from the Src, Spleen Tyrosine Kinase (Syk), Tec, and MAP kinase families, VTX-27 showed minimal activity, with Ki values greater than 1,000 nM for all tested kinases. caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com This indicates that VTX-27 is highly selective for its primary target, PKCθ, and is unlikely to interfere with other major signaling pathways regulated by these kinase families.

Table 5: VTX-27 Selectivity against Non-PKC Kinase Families

| Kinase Family | Representative Kinases | Inhibition Constant (Ki) |

|---|---|---|

| Src | (Not specified) | >1,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com |

| Syk | (Not specified) | >1,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com |

| Tec | (Not specified) | >1,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com |

| MAP Kinases | (Not specified) | >1,000 nM caymanchem.comcaymanchem.comcaymanchem.comsapphirebioscience.comsapphire-usa.com |

Impact of VTX-27 on Downstream Cellular Signaling Pathways

The chemical compound VTX-27 exerts significant influence over critical cellular processes by modulating specific downstream signaling pathways. Its action is primarily rooted in its potent and selective inhibition of certain protein kinase C (PKC) isoforms, which are pivotal enzymes in signal transduction. Research demonstrates that VTX-27 particularly targets PKCθ and PKCδ, leading to distinct outcomes in immune response and cell cycle regulation. caymanchem.comselleckchem.com

VTX-27 has been identified as a significant modulator of T-cell-mediated immune responses through its targeted inhibition of Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation pathways. caymanchem.comselleckchem.com

VTX-27 is a potent inhibitor of Interleukin-2 (B1167480) (IL-2) production, a cytokine crucial for T-cell proliferation and the amplification of the immune response. In studies using isolated human peripheral blood mononuclear cells (PBMCs), VTX-27 was shown to inhibit the release of IL-2 that is induced by CD28 stimulation, demonstrating a half-maximal inhibitory concentration (IC50) of 11 nM. caymanchem.com The compound's efficacy has also been confirmed in vivo, where oral administration to mice prevented increases in plasma IL-2 levels that are typically induced by staphylococcal enterotoxin B. caymanchem.com This inhibitory action is attributed to its high affinity for PKCθ, with a reported inhibitory constant (Ki) of 0.08 nM. caymanchem.comselleckchem.com

Inhibitory Activity of VTX-27 on IL-2 Production

| Assay Type | Cell/Model System | Stimulus | Measured Effect | Potency (IC50) | Reference |

|---|---|---|---|---|---|

| In Vitro | Human PBMCs | CD28 | Inhibition of IL-2 Release | 11 nM | caymanchem.com |

The co-stimulatory receptor CD28 plays a fundamental role in full T-cell activation, working in concert with T-cell receptor (TCR) signaling. nih.govucl.ac.uk The signaling cascade initiated by CD28 engagement is critical for amplifying T-cell proliferation and cytokine production. nih.govnih.gov VTX-27 directly impacts this pathway through its potent inhibition of PKCθ. caymanchem.com PKCθ is a central signaling node downstream of CD28. By inhibiting PKCθ, VTX-27 effectively curtails the downstream signals necessary for robust T-cell activation, a mechanism demonstrated by its capacity to block CD28-induced IL-2 production in immune cells. caymanchem.com

Beyond its immunomodulatory effects, VTX-27 influences cell fate by intervening in cell cycle progression and promoting cellular senescence, primarily through its inhibition of Protein Kinase C delta (PKCδ). nih.govresearchgate.net

VTX-27 has been shown to suppress tumorigenesis in a manner dependent on the cell cycle checkpoint protein p21. nih.govresearchgate.net In studies on colorectal cancer cells, treatment with VTX-27 led to a concentration-dependent increase in the expression of p21 protein. nih.govresearchgate.net This effect is achieved through the inhibition of PKCδ. nih.govresearchgate.net Research indicates that PKCδ can phosphorylate p21, targeting it for degradation. nih.govresearchgate.net By inhibiting PKCδ activity, VTX-27 prevents this phosphorylation event, leading to the stabilization and accumulation of p21. nih.govresearchgate.net As a critical cyclin-dependent kinase inhibitor (CDKI), elevated levels of p21 block cell cycle progression, inducing a state of arrest. nih.govresearchgate.net

Effect of VTX-27 on Protein Expression in HCT116 Cells

| Protein Target | Effect of VTX-27 Treatment | Reference |

|---|---|---|

| phospho-PKCδ (Thr505) | Decrease | nih.govresearchgate.net |

| p21 | Increase | nih.govresearchgate.net |

| phospho-p21 (Ser146) | Decrease | nih.govresearchgate.net |

The cell cycle arrest induced by VTX-27 is linked to the induction of a cellular senescence phenotype. nih.govresearchgate.net Cellular senescence is a state of irreversible growth arrest characterized by distinct morphological and biochemical changes. aging-us.com Treatment of cancer cells with VTX-27, through the inhibition of PKCδ, was found to induce several key markers of senescence. nih.govresearchgate.net These include an increase in senescence-associated β-galactosidase (SA-β-gal) activity, which is a widely used biomarker for senescent cells. nih.govresearchgate.netaginganddisease.org Furthermore, VTX-27 treatment resulted in a significant decrease in the expression of LaminB1. nih.govresearchgate.net The loss of LaminB1 is recognized as a robust marker of the senescent state. nih.govnih.gov Other observed senescence-associated phenotypes included the enlargement of the cell nucleus. nih.govresearchgate.net

Senescence-Associated Phenotypes Induced by VTX-27

| Phenotypic Marker | Observed Change After VTX-27 Treatment | Reference |

|---|---|---|

| Senescence-Associated β-galactosidase (SA-β-gal) Activity | Increase | nih.govresearchgate.net |

| LaminB1 Expression | Decrease | nih.govresearchgate.net |

| Nuclear Size | Increase | nih.govresearchgate.net |

Influence on Cell Cycle Progression and Senescence Induction Mechanisms

Investigation into Cellular Proliferative Capacity (e.g., Ki67 nuclear staining)

The proliferative capacity of cells is a fundamental aspect of cancer biology, and the Ki67 protein is a well-established nuclear marker used to assess this activity. nih.gov Ki67 is expressed exclusively in the active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells. nih.gov Therefore, Ki67 nuclear staining is a standard method to determine the growth fraction of a cell population. nih.govoncotarget.com

Research on the compound VTX-27, a selective inhibitor of protein kinase C (PKC) isoforms, has explored its effects on tumor cell proliferation. researchgate.netselleckchem.comselleckchem.com In studies using HCT116 colorectal cancer (CRC) cells, VTX-27 was shown to suppress tumorigenesis in a manner dependent on the p21 protein. researchgate.net Treatment with VTX-27 led to a significant reduction in cell proliferation as measured by the MTS assay. researchgate.net

Furthermore, the impact of VTX-27 was investigated in a three-dimensional multicellular spheroid model, which more closely mimics the in vivo tumor microenvironment. Treatment with VTX-27 resulted in a marked decrease in both the number and viability of these spheroids. researchgate.net To specifically assess cellular proliferation within these structures, spheroids were immunofluorescently stained for several markers, including Ki67. researchgate.net This analysis confirmed that VTX-27 treatment affects the proliferative state of the cancer cells within the spheroids. researchgate.net The nuclei of cells treated with VTX-27 were also observed to have a larger area compared to control cells. researchgate.net

Table 1: Effect of VTX-27 on HCT116 Colorectal Cancer Cell Proliferation and Spheroid Formation Data derived from studies on HCT116 cells. researchgate.net

| Metric Assessed | Control (DMSO) | VTX-27 Treated | Outcome |

| Cell Proliferation | Baseline | Significantly Reduced | Inhibition of cell growth |

| Spheroid Count (>40 µm) | High | Significantly Reduced | Suppression of 3D tumor formation |

| Spheroid Viability | High | Significantly Reduced | Decrease in viability of tumor spheroids |

| Ki67 Staining | Positive | Reduced Intensity | Indication of decreased proliferation |

Analysis of Programmed Cell Death Pathways

Programmed cell death (PCD) is a collection of highly regulated cellular processes that result in the controlled self-destruction of a cell. the-scientist.com This is essential for normal development and tissue homeostasis. scielo.org The primary forms of PCD include apoptosis, necroptosis, and autophagy. scielo.orgwikipedia.org Apoptosis, the most studied form, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. mdpi.com Key protein families, such as the Bcl-2 family, regulate the intrinsic pathway by controlling mitochondrial integrity. scielo.org

The inhibition of specific kinases can influence cell fate, pushing them towards cell cycle arrest or programmed cell death. nih.gov For instance, the inhibition of Protein Kinase C delta (PKCδ), a target of VTX-27, has been linked to the induction of cellular senescence as an anti-tumor mechanism in colorectal cancer. researchgate.net Cellular senescence is a state of irreversible cell cycle arrest, which prevents the proliferation of damaged or cancerous cells. This effect was found to be dependent on the p21 protein, a critical cell cycle inhibitor. researchgate.net While kinase inhibitors can generally sensitize cells to pro-apoptotic stimuli, the documented effect of VTX-27 in HCT116 cancer cells is primarily the induction of senescence rather than direct activation of apoptotic pathways. researchgate.netnih.gov

Table 2: Key Protein Mediators in Major Programmed Cell Death Pathways This table provides a general overview of proteins involved in PCD and is not based on VTX-27-specific data. scielo.orgmdpi.com

| Pathway | Key Protein Mediators | Function |

| Extrinsic Apoptosis | Fas, TNF-R1, TRAIL | Death receptors that initiate the signaling cascade. |

| Caspase-8 | Initiator caspase activated by death receptor signaling. | |

| Intrinsic Apoptosis | Bcl-2 family (Bax, Bak, Bcl-2, Bcl-XL) | Regulators of mitochondrial outer membrane permeabilization. |

| Cytochrome c | Released from mitochondria to trigger apoptosome formation. | |

| Apaf-1 | Forms the apoptosome complex with cytochrome c. | |

| Caspase-9 | Initiator caspase activated by the apoptosome. | |

| Execution Phase | Caspase-3, Caspase-7 | Effector caspases that dismantle the cell. |

| Necroptosis | RIPK1, RIPK3, MLKL | Kinases that mediate a programmed form of necrosis. |

Exploration of PKC-Mediated Phosphorylation Events on Other Substrates (e.g., Cyclin T1 and P-TEFb assembly)

The positive transcription elongation factor b (P-TEFb) is a critical kinase complex for the transcription of a majority of cellular and viral genes. nih.govsalilab.org It is composed of Cyclin-dependent kinase 9 (CDK9) and a cyclin partner, most ubiquitously Cyclin T1 (CycT1). salilab.org The assembly and stability of the P-TEFb complex are crucial for its function, and this process is regulated by post-translational modifications, including phosphorylation. nih.gov

Research has revealed that the interaction between CycT1 and CDK9 is enhanced by PKC-mediated phosphorylation of CycT1. nih.gov This phosphorylation event stabilizes the P-TEFb complex; conversely, its dephosphorylation leads to P-TEFb disassembly and the subsequent degradation of CycT1 that is not bound to CDK9. nih.gov Consequently, inhibitors of PKC can negatively regulate this process. nih.gov

To investigate this, studies were conducted using various PKC inhibitors in activated primary CD4+ T cells. nih.gov In these experiments, the effect of inhibitors on the protein levels of CycT1 was measured. While some PKC inhibitors like staurosporine (B1682477) and sotrastaurin (B1684114) caused a decrease in CycT1 levels, a specific subset of inhibitors, including VTX-27, enzastaurin, and bisindolylmaleimide IV, did not. nih.govelifesciences.org This finding suggests a specificity in the PKC isoforms responsible for CycT1 phosphorylation. The study concluded that PKCα and PKCβ are the isoforms that promote CycT1:CDK9 interactions and stabilize CycT1. nih.govelifesciences.org Since VTX-27 is a potent inhibitor of PKCθ and a less potent inhibitor of PKCδ, but does not strongly target PKCα or PKCβ, its lack of effect on CycT1 levels in this context aligns with its known selectivity profile. selleckchem.comnih.govelifesciences.org

Table 3: Effect of Various Kinase Inhibitors on Cyclin T1 (CycT1) Protein Levels in Activated Primary CD4+ T Cells Data derived from Western blot analysis following a 12-hour treatment. nih.gov

| Inhibitor | Target(s) | Effect on CycT1 Protein Levels |

| VTX-27 | PKCθ, PKCδ | No significant decrease |

| Enzastaurin | PKCβ | No significant decrease |

| Bisindolylmaleimide IV | PKC | No significant decrease |

| Sotrastaurin | Pan-PKC | Decrease |

| H-7 | PKC | Decrease |

| Bisindolylmaleimide IX | PKC | Decrease |

| Staurosporine | Broad-spectrum kinase | Significant decrease |

| MEK 1/2i | MEK1/2 | No effect |

Preclinical Pharmacological Investigations and Biological Applications of Vtx 27

In Vitro Characterization of VTX-27's Biological Activities

In vitro studies are fundamental to understanding the direct effects of a compound on biological systems before moving to more complex in vivo models. These investigations utilize various cell-based assays to evaluate efficacy and assess cellular responses in relevant contexts.

Cell-Based Functional Assays for Efficacy Evaluation

Cell-based functional assays have been employed to determine the efficacy of VTX-27. A key finding from these assays is the potent inhibition of CD28-induced interleukin-2 (B1167480) (IL-2) release in isolated human peripheral blood mononuclear cells (PBMCs). VTX-27 demonstrated an IC50 of 11 nM in this assay. caymanchem.com This indicates VTX-27's ability to modulate immune cell activation pathways.

Additionally, cell proliferation assays using the MTS method have been conducted. In HCT116 colorectal cancer cells, treatment with VTX-27 for 48 hours significantly suppressed cell proliferation. researchgate.netresearchgate.net

The inhibitory potency and selectivity of VTX-27 against PKCθ have been quantified through cell-free assays. VTX-27 exhibits a Ki of 0.08 nM for PKCθ and 16 nM for PKCδ. selleckchem.comcaymanchem.com Its selectivity extends over a panel of other PKC isoforms (α, -βI, -βII, -γ, -ε, -η, -µ, and -ζ) and several kinases from the Src, Syk, Tec, and MAP kinase families, with Ki values generally exceeding 1000 nM. caymanchem.com

Table 1: In Vitro Inhibition Profile of VTX-27

| Target | Assay Type | Value | Unit |

| PKCθ | Cell-free | 0.08 | nM |

| PKCδ | Cell-free | 16 | nM |

| CD28-induced IL-2 release (Human PBMCs) | Cell-based | 11 | nM (IC50) |

Assessment of Cellular Responses in Disease-Relevant Cell Lines

VTX-27's effects have been assessed in disease-relevant cell lines, particularly in the context of cancer. Studies using HCT116 colorectal cancer cells have shown that VTX-27 treatment leads to a significant reduction in cell proliferation. researchgate.netresearchgate.net Immunoblot analysis of HCT116 cell lysates treated with VTX-27 for 48 hours revealed changes in the levels of phosphorylated PKCδ (Thr505), phosphorylated p21 (ser146), and total p21 protein. researchgate.netresearchgate.net These findings suggest that VTX-27's anti-proliferative effects in these cells may involve the modulation of PKCδ and the cell cycle regulator p21. researchgate.netresearchgate.net

Organoid and Three-Dimensional Culture Models for Complex Cellular Interactions

Three-dimensional (3D) culture models, including spheroids and organoids, offer a more physiologically relevant environment than traditional two-dimensional cell cultures for studying complex cellular interactions and treatment responses. nih.govcrownbio.comdergipark.org.tr VTX-27 has been evaluated in 3D multicellular spheroid formation assays using HCT116 cells cultured on ultra-low adhesion plates. Treatment with VTX-27 significantly suppressed the formation of spheroids and reduced their viability after 7 days of culture. researchgate.netresearchgate.net The number of spheroids larger than 40 µm per well was notably decreased upon VTX-27 treatment. researchgate.netresearchgate.net Cell viability within these spheroids, measured by ATP luminescence, was also significantly reduced. researchgate.netresearchgate.net

Table 2: Effects of VTX-27 on HCT116 Cells and Spheroids

| Assay Type | Observation | Significance |

| Cell Proliferation (MTS) | Significant suppression of proliferation | Indicates anti-proliferative activity |

| Spheroid Formation (3D) | Reduced number and size of spheroids | Suggests inhibition of anchorage-independent growth |

| Spheroid Viability (ATP) | Reduced cell viability within spheroids | Demonstrates efficacy in a 3D context |

In Vivo Non-Clinical Efficacy and Pharmacodynamic Studies

Preclinical in vivo studies are essential to evaluate the effects of a compound within a living organism, providing insights into its efficacy and how it interacts with biological systems. Murine models are commonly used for these investigations. wuxibiology.comamegroups.orgcrownbio.comnki.nl

Immunomodulatory Effects in Murine Models of Immune Response

The immunomodulatory potential of VTX-27 has been investigated in murine models. Oral administration of VTX-27 at doses of 12.5, 25, and 50 mg/kg was shown to prevent staphylococcal enterotoxin B (SEB)-induced increases in IL-2 plasma levels in mice. caymanchem.com SEB is a superantigen that triggers a strong, non-specific activation of T cells, leading to elevated cytokine levels, including IL-2. caymanchem.com The ability of VTX-27 to block this increase suggests an inhibitory effect on T cell activation or subsequent cytokine release in vivo, consistent with its role as a PKCθ inhibitor, as PKCθ is involved in T cell activation signaling. selleckchem.comcaymanchem.comlookchem.com

Some research also indicates that a compound referred to as "VTX" exerts immunomodulatory effects in mice, such as countering memory impairment induced by a peripheral lipopolysaccharide (LPS) injection and modulating microglia activation. researchgate.netresearchgate.net While the specific "VTX" compound in these studies might refer to Vortioxetine in some contexts researchgate.netresearchgate.net, the known mechanism of VTX-27 as a PKCθ inhibitor aligns with potential immunomodulatory roles, particularly in T cell-mediated responses relevant to autoimmune and inflammatory conditions. selleckchem.comcaymanchem.comlookchem.com Studies in PKCθ-deficient mice have demonstrated the dependence of autoimmune T cell responses on PKCθ. lookchem.com

Investigation of Anti-Inflammatory Potential in Preclinical Disease Models

The link between PKCθ inhibition and autoimmune/inflammatory diseases suggests a potential anti-inflammatory role for VTX-27. selleckchem.comcaymanchem.comlookchem.com While specific detailed studies of VTX-27 in established preclinical disease models of inflammation were not extensively detailed in the provided information, the prevention of SEB-induced IL-2 increase in mice caymanchem.com serves as an indicator of anti-inflammatory potential by modulating an acute immune response.

Furthermore, some studies mentioning "VTX" (potentially referring to Vortioxetine but with relevance to immunomodulatory/anti-inflammatory effects) have indicated anti-inflammatory activity in human monocytes/macrophages and a shift towards an anti-inflammatory phenotype in these cells. researchgate.net These findings, while not definitively attributed solely to VTX-27, highlight the broader interest in compounds with "VTX" designations for their effects on inflammatory pathways.

Assessment of Tumorigenesis Suppression in Xenograft or Syngeneic Models

Based on the available search results, specific data detailing the assessment of VTX-27 for tumorigenesis suppression in xenograft or syngeneic cancer models were not found. Xenograft models, typically involving the implantation of human tumor cells into immunodeficient mice, and syngeneic models, which use mouse tumor cells in immunocompetent mouse strains, are common preclinical tools for evaluating the anti-tumor efficacy of potential therapeutic agents. pharmalegacy.com While these models are widely utilized in cancer research to understand drug mechanisms and evaluate tumor growth inhibition, the provided information does not include studies specifically assessing VTX-27 in these contexts for cancer tumorigenesis suppression.

Advanced Methodologies for Vtx 27 Research and Development

Quantitative Biochemical Assays for Kinase Activity and Ligand Binding

Quantitative biochemical assays are fundamental in characterizing the interaction of VTX-27 with its target proteins, particularly kinases. VTX-27 has been identified as a potent and selective inhibitor of protein kinase C θ (PKC θ). nih.govnih.govnih.gov Biochemical assays, often performed in a cell-free format, are used to determine the inhibitory constant (Ki) of VTX-27 for PKC θ and assess its selectivity against other kinases. nih.govguidetopharmacology.org

Studies have reported Ki values of 0.08 nM for VTX-27 against PKC θ and 16 nM against PKC δ. nih.govnih.govnih.gov Selectivity profiling against a panel of other protein kinase C family members and other kinases, including those from the Src, spleen tyrosine kinase (Syk), Tec, and MAP kinase families, has shown VTX-27 to be highly selective for PKC θ. nih.govguidetopharmacology.org Ki values against classical and atypical PKC isoforms were generally much higher, often exceeding 1000-fold selectivity, with the exception of PKCβI (200-fold) and PKC δ (200-fold). nih.govnih.gov Ki values against the tested Src, Syk, Tec, and MAP kinase families were reported as greater than 1,000 nM. guidetopharmacology.org

These quantitative measurements are typically performed using biochemical kinase activity assays. Various technologies exist for such assays, including homogeneous, non-radioactive, and miniaturizable formats suitable for high-throughput screening (HTS) and lead optimization. nih.gov Techniques like LanthaScreen, Adapta, and Z'-LYTE assays can be utilized to measure kinase activity by detecting the phosphorylation of a substrate or the production of ADP, and to determine inhibitor potency (IC50 or Ki) and binding characteristics. nih.gov Ligand binding assays, such as those utilizing radioligands or fluorescence polarization, can also be employed to directly measure the affinity of VTX-27 for its target protein. nih.gov Differential scanning fluorimetry (DSF) can be used to assess ligand-induced protein thermostability, providing an indication of binding. uni-freiburg.de

Table 1: VTX-27 Kinase Inhibition Data (Cell-Free Assay)

| Target Kinase | Ki (nM) | Selectivity vs. PKCθ | Source |

| PKC θ | 0.08 | - | nih.govnih.govnih.gov |

| PKC δ | 16 | 200-fold | nih.govnih.gov |

| PKC α | >1000 | >12500-fold | nih.govguidetopharmacology.org |

| PKC βI | >1000 (reported as 200-fold selective in nih.gov) | >12500-fold | nih.govguidetopharmacology.org |

| PKC βII | >1000 | >12500-fold | guidetopharmacology.org |

| PKC γ | >1000 | >12500-fold | guidetopharmacology.org |

| PKC ε | >10000 | >125000-fold | nih.govguidetopharmacology.org |

| PKC η | >1000 | >12500-fold | guidetopharmacology.org |

| PKC µ | >5000 | >62500-fold | guidetopharmacology.org |

| PKC ζ | >5000 | >62500-fold | guidetopharmacology.org |

| Src Family Kinases | >1000 | >12500-fold | guidetopharmacology.org |

| Syk Family Kinases | >1000 | >12500-fold | guidetopharmacology.org |

| Tec Family Kinases | >1000 | >12500-fold | guidetopharmacology.org |

| MAP Kinase Family | >1000 | >12500-fold | guidetopharmacology.org |

Advanced Cell Biology Techniques for Phenotypic and Mechanistic Dissection

Cell biology techniques are crucial for understanding the effects of VTX-27 in a more complex biological context, investigating its impact on cellular phenotypes and dissecting the underlying mechanisms.

High-Throughput and High-Content Imaging for Cellular Analysis

High-throughput and high-content imaging (HCI), also referred to as quantitative imaging, combine automated microscopy with multi-parametric image acquisition and analysis. nih.govharvard.edulabsolu.ca This allows for the rapid and quantitative assessment of various cellular features and responses within large cell populations. nih.govharvard.edu HCI can be used to monitor cellular morphology, protein expression levels, subcellular localization, and cellular responses to treatment with compounds like VTX-27. harvard.edulabsolu.ca

While not explicitly described as "high-throughput" or "high-content" in the provided results concerning VTX-27, immunofluorescence staining of cellular structures like spheroids has been used to assess changes in protein expression (e.g., phospho-PKCδ, p21, LaminB1) and nuclear morphology in response to VTX-27 treatment. cenmed.com This type of cellular imaging provides valuable insights into the phenotypic effects of the compound and can be scaled for higher throughput analysis.

Flow Cytometry for Immunophenotyping and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and biochemical properties of individual cells in a suspension. mrc.ac.uk It is widely used for immunophenotyping, which involves identifying and quantifying different cell populations based on the presence or absence of specific cell surface or intracellular markers using fluorescently labeled antibodies. mrc.ac.uknih.gov Flow cytometry can also be used for cell cycle analysis by staining cellular DNA content with stoichiometric dyes, allowing the estimation of cell percentages in different phases of the cell cycle (G0/G1, S, G2/M). flybase.orguni.lunih.gov Combining DNA staining with proliferation markers like Ki-67 can further distinguish quiescent (G0) from proliferating (G1) cells. flybase.org

In the context of VTX-27 research or related studies, flow cytometry has been employed. For instance, apoptosis assays using flow cytometry were performed to assess cell death in response to VTX-27 treatment in HCT116 cells, although no apparent apoptosis was observed. cenmed.com In studies involving other VTX compounds, flow cytometry has been used for immunophenotyping of immune cell populations and analyzing their activation status. guidetopharmacology.org These applications are relevant to understanding the cellular impact of kinase inhibitors like VTX-27, particularly in immune cells where PKC θ plays a significant role.

Proteomic Approaches for Identification of Downstream Substrates and Interactomes

Specific details on the application of global proteomic approaches, such as mass spectrometry-based techniques, for identifying downstream substrates or protein interactomes of VTX-27 or its primary target, PKC θ, were not explicitly described in the provided search results in the context of VTX-27 research. While targeted protein analysis methods like Western blotting have been used to examine the phosphorylation status and expression levels of specific proteins downstream of PKC signaling in response to VTX-27 cenmed.comfishersci.com, comprehensive proteomic profiling was not detailed in the provided sources.

Molecular Biophysical Methods for Understanding Ligand-Protein Interactions

Molecular biophysical methods provide detailed insights into the thermodynamics and kinetics of ligand-protein interactions, as well as the structural basis of binding. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify binding affinity, enthalpy, and entropy, revealing the driving forces behind the interaction. nih.govcaymanchem.com X-ray crystallography can provide atomic-resolution structures of the protein-ligand complex, illustrating the precise binding mode and interaction points. nih.gov

While the provided search results discuss the application of these biophysical methods in the context of studying ligand-protein interactions for other systems, such as renin inhibitors nih.govcaymanchem.com, specific detailed findings from the application of these techniques to VTX-27 and its primary target, PKC θ, were not available in the provided sources. However, these methodologies are essential for a complete understanding of how VTX-27 binds to and inhibits PKC θ at a molecular level, complementing the biochemical and cellular data.

Computational and Systems Biology Approaches

Computational and systems biology approaches play a crucial role in modern drug discovery and development, complementing experimental studies by providing insights at the molecular and systems levels. These methodologies enable researchers to analyze complex biological data, simulate molecular interactions, and predict the potential effects of compounds like VTX-27.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to study the interaction between a small molecule ligand, such as VTX-27, and its target protein, PKC θ. Molecular docking predicts the preferred binding orientation (pose) of the ligand within the active site of the protein and estimates the binding affinity. openmedicinalchemistryjournal.comjournaljpri.comnvidia.comajchem-a.com This is particularly valuable for understanding the selectivity of inhibitors like VTX-27 towards PKC θ compared to other related kinases such as PKC δ. selleckchem.comcaymanchem.comtargetmol.comselleckchem.commedchemexpress.comcaymanchem.com

MD simulations extend docking studies by providing a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the molecule and the protein. openmedicinalchemistryjournal.comjournaljpri.comnvidia.comresearchgate.netscispace.comarxiv.orgarxiv.orgmdpi.com These simulations can reveal the stability of the binding pose, identify key interactions that contribute to binding affinity and selectivity, and explore conformational changes in the protein induced by ligand binding. For a selective PKC θ inhibitor like VTX-27, MD simulations could help elucidate the dynamic differences in binding to PKC θ versus PKC δ that contribute to its observed selectivity profile. While specific detailed published studies applying molecular docking and dynamics simulations extensively to VTX-27 were not found in the search results, these methods are routinely applied in the research of kinase inhibitors to:

Predict and refine the binding pose of the inhibitor in the kinase active site.

Estimate binding free energies.

Understand the role of protein flexibility and induced fit in binding.

Rationalize observed selectivity profiles by comparing interactions with off-targets.

Bioinformatics Analysis of Omics Data for Pathway Mapping

Bioinformatics analysis of omics data, such as transcriptomics, proteomics, and metabolomics, is essential for understanding the broader biological context of a drug target and the potential effects of its modulation by a compound like VTX-27. lth.sefz-juelich.dewordpress.comresearchgate.netnih.gov PKC θ is involved in various signaling pathways, particularly in immune cell activation. selleckchem.com Analyzing omics data from cells or tissues treated with VTX-27 can help map the affected downstream pathways and identify biological processes influenced by PKC θ inhibition. researchgate.netresearchgate.netnih.gov

Bioinformatics tools are used to process, analyze, and interpret large-scale datasets generated by omics technologies. fz-juelich.dewordpress.comnih.gov This includes identifying differentially expressed genes or proteins, performing pathway enrichment analysis, and constructing interaction networks. wordpress.comnih.govresearchgate.net While specific comprehensive omics studies on VTX-27 were not detailed in the search results, applying bioinformatics analysis to omics data in VTX-27 research could provide insights into:

Identification of downstream targets and pathways regulated by PKC θ.

Understanding the cellular response to PKC θ inhibition.

Identifying potential biomarkers of response or resistance to VTX-27 activity.

Mapping how VTX-27's activity integrates into complex biological networks.

Integrative analysis of multi-omics data can provide a more comprehensive understanding of the biological impact of VTX-27. researchgate.netnih.govresearchgate.net

Artificial Intelligence and Machine Learning Applications in Target Discovery

In the context of research involving compounds like VTX-27 and its target PKC θ, AI and ML could be applied in several ways, although specific published applications for VTX-27 were not found in the search results:

Target Identification: AI algorithms can analyze genomic, transcriptomic, and proteomic data to identify potential new therapeutic targets related to diseases where PKC θ or its pathways are implicated. nvidia.comoncodesign-services.comnih.govfestivalofgenomics.comgatech.edu

Compound Property Prediction: ML models can be trained on existing data to predict various properties of new or modified VTX-27 analogs, such as binding affinity, selectivity, and potential off-target interactions, guiding the design of compounds with improved characteristics. oncodesign-services.comroche.com

Virtual Screening: AI-powered virtual screening approaches can rapidly evaluate large libraries of compounds to identify potential hits that are predicted to interact favorably with PKC θ or related targets. openmedicinalchemistryjournal.comnvidia.com

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Vtx 27

Strategic Approaches to VTX-27 Synthesis and Analog Generation

The design and optimization of selective protein kinase Cθ inhibitors, which led to compounds like VTX-27, have utilized structure-based rational design approaches researchgate.net. This involves understanding the interaction of the molecule with its target protein at the atomic level, often through techniques like X-ray crystallography, to guide the modification of the compound's structure captortherapeutics.com. This structure-guided approach is crucial for achieving high potency and selectivity captortherapeutics.com.

Structure-Activity Relationship (SAR) Elucidation for Potency and Selectivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the development of compounds like VTX-27. These studies aim to understand how changes in the chemical structure of a compound affect its biological activity, such as potency and selectivity for a specific target protein scribd.com. For VTX-27, which is a selective inhibitor of PKCθ, SAR studies were instrumental in achieving its observed inhibitory profile medchemexpress.comselleckchem.com.

VTX-27 demonstrates potent inhibition of PKCθ with a reported Ki of 0.08 nM medchemexpress.comselleckchem.com. Achieving selectivity over closely related protein kinase C isoforms, particularly other novel PKC family members like PKCδ, is a key challenge medchemexpress.comtargetmol.com. SAR studies have shown that VTX-27 exhibits good selectivity over other PKC family members, including classical and atypical isoforms, with selectivity ratios often exceeding 1000-fold medchemexpress.comtargetmol.com. However, selectivity over PKCδ is reported to be around 200-fold medchemexpress.comtargetmol.com.

The optimization process, guided by SAR, led to significant improvements in potency and selectivity compared to initial high-throughput screening (HTS) hits researchgate.net. For example, structure-based rational design approaches resulted in a substantial improvement in potency and selectivity over closely related PKC isoforms researchgate.net. These studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on the compound's affinity for the target and off-target proteins.

While specific detailed SAR data for VTX-27 beyond its Ki values and selectivity ratios are not extensively detailed in the provided snippets, the general principles of SAR in kinase inhibitor development involve exploring the effects of substituents on different regions of the molecule, such as the head group, linker, and end group, to tune properties like potency, selectivity, and pharmacokinetic profile researchgate.net.

Based on the available information, the key activity data for VTX-27 can be summarized as follows:

| Target | Ki (nM) | Selectivity Ratio (vs. PKCθ) |

| PKCθ | 0.08 | 1 |

| PKCδ | 16 | ~200 |

| Other cPKCs (except PKCβI) | >1000 | >12500 |

| PKCβI | >16 | >200 |

| Other aPKCs | >10000 | >125000 |

| Src, Syk, Tec, MAP kinases | >1000 | >12500 |

Note: Selectivity ratios are approximate based on reported Ki values.

Development of Chemical Probes for Target Engagement Studies

Chemical probes are essential tools in chemical biology and drug discovery for studying protein function and validating targets nih.govnih.gov. They are typically small molecules designed to bind to a specific protein target with high potency and selectivity nih.gov. The development of chemical probes for VTX-27's target, PKCθ, would involve creating modified versions of VTX-27 that can be used to assess its interaction with PKCθ in biological systems nih.gov.

Target engagement studies aim to confirm that a chemical probe or drug candidate interacts with its intended target in living cells or tissues nih.govnih.gov. This is crucial for understanding the compound's mechanism of action and correlating target binding with observed biological effects nih.govdiscoveryontarget.com. Methods for measuring target engagement in cellular systems include techniques like assessing changes in the phosphorylation status of autophosphorylated residues of a kinase, or using chemical probes with appended tags (e.g., fluorophores, biotin, or click chemistry handles) for detection and enrichment of bound proteins nih.gov.

While the provided information does not explicitly detail the development of specific chemical probes derived from VTX-27, the broader context of target engagement studies in kinase inhibitor development suggests that such probes would be valuable tools for confirming VTX-27's interaction with PKCθ in cellular contexts and potentially investigating off-target interactions nih.govdiscoveryontarget.com. The use of chemical probes allows researchers to gain insights into the intracellular behavior of the compound and validate that the observed phenotypic effects are indeed a result of engaging the intended target nih.gov.

Stereochemical Considerations in VTX-27 Design and Synthesis

Stereochemistry, the study of the spatial arrangement of atoms in molecules, plays a critical role in drug design and synthesis, as different stereoisomers of a compound can exhibit vastly different biological activities, including potency, selectivity, and pharmacokinetic properties biorxiv.org. The chemical structure of VTX-27, (αR,2S)-4-[3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)-2-pyridinyl]-α-methyl-α-(1-methylethyl)-2-piperazinemethanol, includes defined stereocenters, indicated by the (αR,2S) designation caymanchem.com.

The specific stereochemical configuration of VTX-27 is crucial for its optimal interaction with the binding site of PKCθ. During the design and synthesis of VTX-27 and its analogs, careful consideration of stereochemistry would be necessary to ensure the production of the desired stereoisomer with the most favorable biological profile captortherapeutics.com. Synthetic routes would need to employ stereoselective reactions or include steps for the separation of stereoisomers to obtain the highly pure, active form of the compound.

The importance of stereochemistry in the context of chemical probes and drug candidates is further highlighted by the development of stereochemically-defined compound libraries, such as those generated through diversity-oriented synthesis (DOS), which are used to explore stereoselective interactions with biological targets biorxiv.org. These studies underscore that the precise three-dimensional arrangement of atoms in a molecule significantly influences its binding to proteins and subsequent biological effects biorxiv.org. Therefore, controlling and defining the stereochemistry during the synthesis of VTX-27 would have been a critical aspect of its development to ensure consistent and optimal activity.

Future Research Directions and Unexplored Avenues for Vtx 27

Investigation of VTX-27 in Emerging Disease Models and Therapeutic Areas

Preclinical studies have indicated the potential of VTX-27 in disease models where PKCθ plays a critical role, particularly in T-cell activation and proliferation, which are central to autoimmune responses researchgate.netresearchgate.net. Studies in mouse models of inflammatory bowel disease (IBD) and multiple sclerosis (MS) have demonstrated the efficacy of PKCθ inhibitors, including compounds structurally related to VTX-27, in ameliorating disease severity researchgate.net. VTX-27 itself has shown encouraging results at the preclinical level in effectively inhibiting IL-2 production in a mouse model of staphylococcal enterotoxin B-induced IL-2 release, positioning it as a potent and specific PKCθ inhibitor candidate for therapy in autoimmune diseases researchgate.netcaymanchem.com.

Beyond autoimmune disorders, VTX-27 is being investigated for its effects in other therapeutic areas. Research in colorectal cancer (CRC) cells has explored VTX-27 as a selective inhibitor of PKCδ, demonstrating its ability to induce cellular senescence in a p21-dependent manner nih.govresearchgate.net. This suggests a potential anti-tumor effect by suppressing tumorigenesis through the induction of senescence nih.gov.

Further research is needed to investigate VTX-27 in a broader range of emerging disease models where PKCθ and/or PKCδ dysregulation is implicated. This could include exploring its effects in other inflammatory conditions, different types of cancer, or disorders involving immune system dysregulation beyond the initial focus areas.

Synergistic Effects of VTX-27 in Combination with Other Pharmacological Agents

The potential for VTX-27 to exhibit synergistic effects when used in combination with other therapeutic agents is an important area for future research. While the provided search results discuss combination therapies involving other VTX compounds like Venetoclax (a BCL-2 inhibitor) nih.govmdpi.comresearchgate.net and VTX-2337 (a TLR8 agonist) nih.govaacrjournals.org, specific detailed research findings on synergistic effects of VTX-27 in combination with other drugs are not extensively detailed in the provided snippets.

However, the rationale for exploring such combinations stems from the understanding of the signaling pathways involving PKCθ and PKCδ. Given their roles in various cellular processes, combining VTX-27 with agents that target complementary or downstream pathways could lead to enhanced therapeutic outcomes, potentially allowing for lower doses of each agent and reduced potential for off-target effects. For instance, in cancer, combining VTX-27 with chemotherapy or targeted therapies that influence cell cycle progression or apoptosis could be investigated to explore potential synergistic anti-tumor effects. Similarly, in autoimmune diseases, combinations with other immunosuppressants or immunomodulatory agents might offer improved disease control.

Future studies should focus on systematically evaluating VTX-27 in combination with a range of pharmacological agents in relevant preclinical models to identify potential synergistic interactions and the underlying mechanisms.

Development of Novel Delivery Systems for Enhanced Preclinical Efficacy

The development of novel drug delivery systems is a crucial area in enhancing the preclinical and ultimately clinical efficacy of therapeutic compounds. While the search results mention advanced drug delivery systems in a general context and for other compounds researchgate.netbiotech-asia.orgimrpress.comiasp-pain.org, specific research focused on developing novel delivery systems specifically for VTX-27 is not detailed.

However, considering the nature of VTX-27 as a small molecule inhibitor, research into various delivery strategies could be beneficial. This might include investigating nanoparticle-based formulations, liposomal encapsulation, or other targeted delivery methods to improve its solubility, stability, bioavailability, and tissue-specific distribution. Enhanced delivery could potentially lead to improved therapeutic efficacy and a reduction in the required dose.

Understanding Resistance Mechanisms to PKCθ/δ Inhibition by VTX-27

Understanding potential mechanisms of resistance is crucial for the long-term success of any targeted therapy. While the provided search results discuss resistance mechanisms in the context of other drugs like Venetoclax researchgate.net, specific research detailing resistance mechanisms that might arise from PKCθ/δ inhibition specifically by VTX-27 is not prominently featured.

However, based on the general principles of targeted therapy resistance, potential mechanisms could involve alterations in the expression or activity of PKCθ or PKCδ, activation of alternative signaling pathways that compensate for PKCθ/δ inhibition, or mutations in the target kinases that reduce the binding affinity of VTX-27.

Future research should aim to identify and characterize potential resistance mechanisms to VTX-27 in relevant disease models. This could involve studying acquired resistance in preclinical settings, analyzing samples from long-term treatment studies (if available), and employing genetic or pharmacological approaches to identify alternative pathways that may become activated upon PKCθ/δ inhibition. Understanding these mechanisms is essential for developing strategies to overcome or prevent resistance, such as identifying biomarkers for response or designing rational combination therapies.

Exploring Potential for Repurposing or New Therapeutic Indications

The initial preclinical findings suggesting VTX-27's potential in autoimmune diseases and colorectal cancer highlight its promise researchgate.netnih.govresearchgate.net. However, the selective inhibition of PKCθ and PKCδ could have implications in a wider range of conditions. PKCθ is known to play roles in various immune cell functions beyond T cells, and PKCδ is involved in diverse cellular processes, including apoptosis, proliferation, and differentiation, in various cell types.

Exploring the potential for repurposing VTX-27 or identifying entirely new therapeutic indications represents a significant avenue for future research. This could involve high-throughput screening in various cell-based disease models, investigating its effects in animal models of diseases not traditionally linked to prominent PKCθ/δ involvement, or analyzing large-scale biological datasets to identify correlations between PKCθ/δ activity and disease states.

Q & A

Basic: What is the biochemical role of Vtx27 in platelet activation studies, and how is it experimentally validated?

Answer:

Vtx27 is used as a pharmacological agent in platelet activation studies to investigate signaling pathways. For example, in thrombin-stimulated platelet assays, Vtx27 (at concentrations like 100–200 µM) is pre-incubated with blood samples to assess its inhibitory effects on P-selectin expression, measured via fluorescence-labeled antibodies (e.g., anti-CD62P-FITC) . Validation involves comparing results to wild-type controls and using statistical metrics (e.g., SEM, p-values) to confirm significance. Researchers should replicate experiments across multiple biological replicates and include controls treated with alternative inhibitors (e.g., PKCθ inhibitors) to isolate Vtx27-specific effects .

Basic: How should researchers design experiments to evaluate Vtx27's dose-dependent effects?

Answer:

Experimental design requires:

- Dose gradients : Test a range of concentrations (e.g., 50–300 µM) to establish dose-response curves.

- Controls : Include untreated samples, vehicle controls (e.g., solvent-only), and positive/negative controls (e.g., thrombin-stimulated vs. unstimulated platelets).

- Endpoint metrics : Quantify outcomes using flow cytometry (e.g., CD62P expression) or other biomarkers relevant to the pathway under study.

- Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry by detailing protocols in the Methods section, including reagent sources and instrument calibration .

Advanced: What statistical and computational methods are recommended for analyzing Vtx27 inhibition data?

Answer:

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across treatment groups, as demonstrated in platelet activation studies where p ≤ 0.05 thresholds are standard .

- Data normalization : Express results as percentages relative to positive controls (e.g., thrombin-stimulated platelets) to account for inter-experiment variability.

- Software tools : Leverage platforms like R or Python for batch processing of fluorescence data (MFI values) and generating publication-quality graphs .

- Validation : Apply bootstrapping or permutation tests to confirm robustness, especially with small sample sizes .

Advanced: How can researchers resolve contradictions in reported effects of Vtx27 across studies?

Answer:

Contradictions may arise from differences in:

- Experimental conditions : Compare buffer pH, incubation times, or cell sources (e.g., murine vs. human platelets).

- Contextual variables : Assess whether Vtx27’s effects are pathway-specific (e.g., PKC-dependent vs. independent mechanisms) .

- Meta-analysis : Systematically review raw datasets from published studies to identify confounding factors, following qualitative research frameworks that emphasize iterative data re-evaluation .

- Replication studies : Propose collaborative experiments using standardized protocols (e.g., pre-registered methodologies) to isolate variables .

Basic: What methodologies ensure Vtx27’s specificity in targeted assays?

Answer:

- Pharmacological controls : Co-administer Vtx27 with pathway-specific inhibitors (e.g., Go6976 for PKCα/β) to rule off-target effects .

- Genetic validation : Use knockout models (e.g., C3G-KO mice) to confirm that Vtx27’s effects are absent in the absence of target proteins .

- Binding assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions between Vtx27 and putative targets .

Advanced: How can Vtx27 research gaps be identified using literature synthesis tools?

Answer:

- Systematic reviews : Use databases like PubMed with Boolean queries (e.g., "Vtx27 AND platelet NOT cancer") to filter irrelevant studies .

- Semantic analysis : Deploy NLP tools (e.g., BERT-based models) to mine "People Also Ask" data from academic search engines, identifying under-explored questions like "Does Vtx27 synergize with other anticoagulants?" .

- Ethical prioritization : Align gaps with frameworks emphasizing feasibility, originality, and significance, as outlined in qualitative research guidelines .

Categorization

- Basic Questions : 1, 2, 5

- Advanced Questions : 3, 4, 6

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.